molecular formula C7H5Cl3 B132179 2,4-Dichlorobenzyl chloride CAS No. 94-99-5

2,4-Dichlorobenzyl chloride

Cat. No. B132179
CAS RN: 94-99-5
M. Wt: 195.5 g/mol
InChI Key: IRSVDHPYXFLLDS-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzyl chloride is a chemical compound that is structurally related to dichlorobenzenes, which are characterized by the presence of two chlorine atoms attached to a benzene ring. While the provided papers do not directly discuss 2,4-dichlorobenzyl chloride, they do provide insights into the behavior of similar dichlorobenzene compounds and their derivatives, which can be informative for understanding the properties and reactions of 2,4-dichlorobenzyl chloride.

Synthesis Analysis

The synthesis of compounds related to 2,4-dichlorobenzyl chloride often involves multi-component reactions or interactions with other chemicals. For instance, the synthesis of 3,4-dihydro-1,4-benzoxazines involves a three-component reaction including acyl chlorides and 1,2-dichloroethane, catalyzed by Cu(OAc)2, which demonstrates the reactivity of dichloro compounds in multi-component synthesis processes . Additionally, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride involves the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid, indicating the use of chlorination reactions in the synthesis of complex dichlorobenzene derivatives .

Molecular Structure Analysis

The molecular structure of dichlorobenzene derivatives can be determined using various techniques such as X-ray diffraction and electron diffraction. For example, the structure of 2,6-dichloro-4'-N,N-diethylaminoazobenzene was determined from X-ray diffractometer data, revealing a non-planar molecule with significant dihedral angles between phenyl rings . Similarly, the molecular structure of 2-chlorobenzenesulfonyl chloride was studied by electron diffraction and quantum-chemical methods, providing detailed structural parameters such as bond lengths and angles .

Chemical Reactions Analysis

Dichlorobenzene compounds participate in various chemical reactions, including photoinduced localized atomic reactions (LAR), as seen in the study of 1,2- and 1,4-dichlorobenzene with Si(111) 7×7 surfaces . These reactions result in the formation of chlorine-silicon photoformed chemical "imprints" with different chlorine nearest-neighbor separations, demonstrating the reactivity of dichlorobenzenes under photoinduced conditions. Additionally, lithiated benzyllithiums can be obtained from chlorobenzyl chlorides through a DTBB-catalyzed lithiation, followed by hydrolysis to yield dioles or disilylated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlorobenzene derivatives can be inferred from studies on similar compounds. For instance, the microwave spectra of monodeuterated 1,2-dichlorobenzenes provide information on the molecular structure, including bond lengths and angles, as well as distortions in the benzene ring structure . The crystal structure of 2,4,5-trichlorobenzenesulfonyl chloride reveals normal bond lengths and angles, with short intramolecular distances contributing to the rigidity of the benzene frame . Furthermore, the interaction of di-2,4-dichlorobenzyltin complexes with DNA, studied using EB fluorescent probe, suggests that these complexes can intercalate and electrostatically attract to DNA, indicating potential biological interactions .

Scientific Research Applications

Synthesis and Chemical Reactions

2,4-Dichlorobenzyl chloride plays a crucial role in various chemical synthesis processes. It is used in the carbonylation of benzyl chloride derivatives to synthesize phenylacetic acid derivatives (Li et al., 2019). Similarly, the compound is involved in the synthesis of benzyltin complexes (Yong, 2014). In another study, the chlorination of benzyl chloride to 4-chlorobenzyl chloride was performed using zeolite catalysts, showcasing its versatility in chemical transformations (Singh & Kale, 1999).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, 2,4-dichlorobenzyl chloride is used to optimize the synthesis of α-(chloromethyl)-2,4-dichlorobenzyl alcohol, an antifungal agent (Gan, 2011). This highlights its potential in developing medicinal compounds.

Environmental and Analytical Chemistry

The compound is also significant in environmental chemistry. For example, its derivatives are studied for their degradation under specific conditions, like sonolytic degradation in aqueous solutions (Okuno et al., 2000) and catalytic oxidation (Lichtenberger & Amiridis, 2004). This is crucial for understanding its impact on the environment and for developing methods to mitigate potential hazards.

Sensor Technology

2,4-Dichlorobenzyl chloride derivatives are used in developing sensors, like the sensors for detecting 2,4-dichlorophenoxyacetic acid in wastewater and soil samples (El-Beshlawy et al., 2022), showing its application in monitoring environmental pollutants.

Material Science

The compound finds applications in materials science as well. It serves as a precursor in generating lithiated benzyllithiums for various material applications (Gómez et al., 1997).

Other Applications

Additional research includes its use in kinetic studies for converting benzyl chlorides to alcohols (S. R. J. and Sawant, 2000), as well as in the photocatalytic decomposition of organic compounds (Lu et al., 2012).

Safety And Hazards

2,4-Dichlorobenzyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid release to the environment, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

2,4-dichloro-1-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSVDHPYXFLLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045005
Record name 2,4-Dichloro-1-(chloromethyl)benzene
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Molecular Weight

195.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,4-Dichlorobenzyl chloride

CAS RN

94-99-5
Record name 2,4-Dichlorobenzyl chloride
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Record name 2,4-Dichlorobenzyl chloride
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Record name 2,4-Dichlorobenzyl chloride
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Record name Benzene, 2,4-dichloro-1-(chloromethyl)-
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Record name 2,4-Dichloro-1-(chloromethyl)benzene
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Record name α,2,4-trichlorotoluene
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Record name 2,4-DICHLOROBENZYL CHLORIDE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

69.3 g (0.3 mol) of 4-phenylphenacyl chloride are added in portions to a solution of 0.6 mol of 2,4-dichlorobenzyl-magnesium chloride, obtained from 15.9 g (0.65 mol) of magnesium and 117.3 g (0.6 mol) of 2,4-dichlorobenzyl chloride in 300 ml of ether. The reaction mixture is then poured onto aqueous ammonium chloride solution and the ether phase is separated off, washed with water, dried over sodium sulphate and evaporated. The oil which remains is extracted with petroleum ether and the petroleum ether solution is evaporated. The crystals are filtered off and dried. 62 g (53% of theory) of 2-(4-biphenylyl)-3-chloro-1-(2,4-dichlorophenyl)-propan-2-ol of melting point 84° C. are obtained.
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0.6 mol
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Synthesis routes and methods III

Procedure details

A solution of 47.3 g (0.2 mol) of 4-cyclohexylphenacyl chloride in 200 ml of ether is added dropwise to a solution of 0.4 mol of 2,4-dichlorobenzyl magnesium chloride, obtained from 10.6 g (0.44 mol) of magnesium and 78 g (0.4 mol) of 2,4-dichlorobenzyl chloride in 150 ml of ether. The reaction mixture is poured onto aqueous ammonium chloride solution and the ether phase is separated off, washed with water, dried over sodium sulphate and evaporated. 79.5 g (99% of theory) of 2-(4-cyclohexyl)-3-chloro-1-(2,4-dichlorophenyl)-propan-2-ol of refractive index nD20 =1.5780 are obtained.
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150 mL
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Synthesis routes and methods IV

Procedure details

1 Mol of 2,4-dichloro-methylbenzene and 322 g of acetonitrile are heated to reflux. 0.8 g of azobisisobutyronitrile is added and this addition is repeated every half hour. Chlorine gas is simultaneously introduced in a slight excess. 0.75 Mol of product is obtained after 2 hours.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
222
Citations
KK Deb - Indian Journal of Physics - arxiv.iacs.res.in
Tho Hanum mul mfiaiod epocim of 2, 4-dichloro-ajid 3, 4-diuhloroboiiKyl uhlondo and 1, 2, 4-lnmcihyl bunzeno liavo boon stuiliod and aaHigniiionlH of tho obsoivod frequoncioB to …
Number of citations: 2 arxiv.iacs.res.in
M Coşkun, K Demirelli, E Özdemir - Polymer degradation and stability, 1995 - Elsevier
Polystyrene has been alkylated by reaction with 2,4-dichlorobenzyl chloride in dichloromethane at −5 C in presence of anhydrous aluminium chloride. The alkylated polystyrene has …
Number of citations: 13 www.sciencedirect.com
P Pazdera, J Simbera, M Dlouhy - Organic Preparations and …, 2011 - Taylor & Francis
Various substituted derivatives of benzyl cyanide such as 2, 4-dichlorobenzyl cyanide 2 are important intermediates in the pharmaceutical industry (penicillin derivatives) 1 and for the …
Number of citations: 6 www.tandfonline.com
Y Luo, YH Lu, LL Gan, CH Zhou, J Wu… - … der Pharmazie: An …, 2009 - Wiley Online Library
A series of novel 1,2,4‐triazolium derivatives was synthesized starting from commercially available 1H‐1,2,4‐triazole, 2,4‐dichlorobenzyl chloride, or 2,4‐difluorobenzyl bromide. Their …
Number of citations: 65 onlinelibrary.wiley.com
Y Dong, T Li, X You, Q You, L Sun, G Xie - Research on Chemical …, 2022 - Springer
Dichlorobenzonitriles are important organic intermediates for the production of many fine chemicals and are produced most economically and environment-friendly in industry by …
Number of citations: 5 link.springer.com
M Mishima - 1993 - ir.lib.shimane-u.ac.jp
The Zeeman effect of the" CI NQR of 2, 6-Dichlorobenzyl chloride was observed. The three absorption lines were assigned to the three chlorine atoms, referring to the bond directions …
Number of citations: 3 ir.lib.shimane-u.ac.jp
IA Khan, FG Khan, R Minhaaj - Journal of Chemical and …, 2013 - cabdirect.org
Series of new 1-{N-(2, 4-dichlorobenzyl)(indolyl)}-1-phenylpropanones were synthesized. The intermediate 1Hindolyl-1-phenylpropenones were synthesized by the reaction of 3-acetyl …
Number of citations: 1 www.cabdirect.org
YU Cebeci, S Ceylan, N Demirbas… - Letters in Organic …, 2021 - ingentaconnect.com
1,2,4-Triazole-3-one (3) obtained from tryptamine was transformed to the corresponding carbox( thio)amides via several steps (6a-d). Their reaction with sodium hydroxide performed …
Number of citations: 5 www.ingentaconnect.com
H Li, Y Zhang, D Liu, X Liu - Journal of Chemical Research, 2019 - journals.sagepub.com
2,4-Dichlorophenylacetic acid is synthesized in high yield via the carbonylation of 2,4-dichlorobenzyl chloride, and various experimental conditions are evaluated. Xylene, …
Number of citations: 3 journals.sagepub.com
AP Pieringer, WF Newhall - Journal of the American Society for …, 1970 - journals.ashs.org
The growth-retardant activity of 4 quaternary ammonium derivatives of (+)-limonene was determined by application of foliar sprays on greenhouse-grown grapefruit seedlings. The most …
Number of citations: 8 journals.ashs.org

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